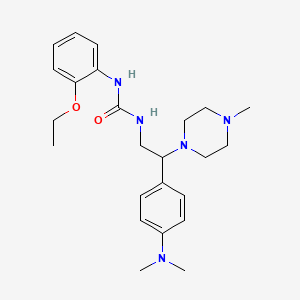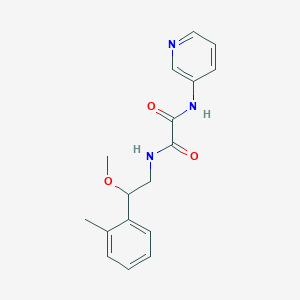![molecular formula C20H19N3OS B2993466 3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-81-6](/img/structure/B2993466.png)
3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains a benzamide moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, related to pyrazole derivatives, has been synthesized and characterized extensively through various analytical and structural techniques. These compounds, including similar pyrazole derivatives, have been analyzed using elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. The structural analysis has revealed intricate details about the conformation and molecular interactions, contributing significantly to understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Kumara et al., 2018).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza viruses, highlighting the potential of these compounds in developing new antiviral drugs. The synthesis of these compounds involves a series of reactions starting from benzoyl isothiocyanate, indicating a versatile approach to generating bioactive molecules with significant antiviral properties (Hebishy et al., 2020).
Anticancer Activity
The synthesis and in-vitro evaluation of certain pyrazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines. This suggests the potential therapeutic application of these compounds in cancer treatment, emphasizing the importance of structural modification and functionalization in enhancing biological activity (Waghmare et al., 2013).
Antimicrobial Additives
Pyrimidine derivatives, synthesized and evaluated for their antimicrobial activity, have shown promise as antimicrobial additives for surface coatings and printing inks. These compounds, when incorporated into polyurethane varnish or ink paste, exhibit a strong antimicrobial effect, highlighting their potential in enhancing the microbial resistance of various surfaces and materials (El‐Wahab et al., 2015).
Antihyperglycemic Agents
Research into the structure-activity relationship of certain pyrazole derivatives has led to the identification of potent antihyperglycemic agents, offering new avenues for diabetes treatment. These compounds correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a novel class of antidiabetic medications (Kees et al., 1996).
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities , it may be inferred that it interferes with the life cycle of the Leishmania and Plasmodium parasites, potentially disrupting essential biochemical pathways.
Result of Action
The compound has been shown to have potential antileishmanial and antimalarial activities . For instance, certain hydrazine-coupled pyrazole derivatives were found to display superior antipromastigote activity, being more active than standard drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-6-5-8-15(10-13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-9-4-3-7-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZVHNTPYTWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)




![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)
![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)
![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)

![4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2993405.png)
